
Tafluprost
Übersicht
Beschreibung
Tafluprost ist ein Prostaglandin-Analogon, das hauptsächlich zur Behandlung von Offenwinkelglaukom und okulärer Hypertension eingesetzt wird. Es wird topisch als Augentropfen verabreicht und wirkt durch Senkung des Augeninnendrucks. This compound ist ein fluoriertes Analogon von Prostaglandin F2-alpha und ist bekannt für seine hohe Wirksamkeit und sein sicheres Profil .
Wissenschaftliche Forschungsanwendungen
Comparative Studies
Several studies have demonstrated the efficacy of tafluprost in lowering IOP compared to other agents:
- Non-Inferiority to Latanoprost : A phase III clinical trial involving 109 patients indicated that this compound (0.0015%) achieved an IOP reduction comparable to latanoprost (0.005%), with reductions of 6.6 mmHg and 6.2 mmHg respectively after four weeks of treatment .
- Long-Term Efficacy : A two-year observational study involving 4,265 patients showed that this compound maintained significant IOP-lowering effects throughout the treatment period, with mean IOP decreasing from 18.6 mmHg at baseline to below 15 mmHg .
Safety Profile
The safety profile of this compound has been evaluated extensively:
- Adverse Events : Common adverse effects include eyelid pigmentation, ocular hyperemia, and changes in eyelashes . In a large-scale post-marketing study, adverse reactions were reported in about 18.64% of patients, but these were generally well tolerated .
- Persistence Rates : The treatment persistence rates were notable, with 84.6% of patients remaining on this compound after one year and 76.1% after two years, indicating good long-term adherence due to its favorable benefit-risk profile .
Real-World Evidence
A retrospective study assessed the real-world efficacy and safety of this compound in patients with primary open-angle glaucoma. Results showed significant improvements in patient-reported outcomes and no significant changes in IOP over time, highlighting its effectiveness in routine clinical practice .
Combination Therapy
This compound is also used in combination therapies to enhance therapeutic outcomes:
Wirkmechanismus
Biochemical Pathways
The action of Tafluprost involves the regulation of matrix metalloproteinases (MMPs) and tissue inhibitor of metalloproteinases (TIMPs) . These proteins play a key role in the remodeling of the extracellular matrix, which is crucial for the regulation of intraocular pressure . This compound can increase the expression levels of MMPs while decreasing the expression levels of TIMPs .
Pharmacokinetics
This compound is an ester prodrug that is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite, this compound acid . The onset of action is 2 to 4 hours after application, and the maximal effect is reached after 12 hours . The intraocular pressure remains lowered for at least 24 hours . This compound acid is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of intraocular pressure. This is achieved through the increased outflow of aqueous fluid from the eyes . Additionally, this compound has been shown to increase the mean blur rate on the optic disc and improve retinal circulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the age of the patient is an important factor, as the prevalence of conditions like open-angle glaucoma increases with age . Furthermore, the presence of ocular surface disease can influence the effectiveness of this compound, as these patients may require individualized treatment strategies . Lastly, the use of preservative-free formulations of this compound can enhance treatment tolerability and adherence, leading to improved intraocular pressure-lowering efficacy and disease control .
Biochemische Analyse
Biochemical Properties
Tafluprost plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. Upon administration, this compound is hydrolyzed by corneal esterases to form this compound acid . This compound acid then binds to the prostaglandin F receptor, which is a G-protein-coupled receptor, leading to a series of biochemical reactions that result in the reduction of intraocular pressure . The interaction with the prostaglandin F receptor increases the outflow of aqueous humor from the eye, thereby lowering intraocular pressure .
Cellular Effects
This compound has various effects on different cell types and cellular processes. In ocular cells, this compound acid increases the outflow of aqueous humor by remodeling the extracellular matrix and relaxing the ciliary muscle . This process involves changes in cell signaling pathways, including the activation of protein kinase C and the modulation of calcium ion concentrations . Additionally, this compound can influence gene expression related to extracellular matrix components and enzymes involved in aqueous humor dynamics .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to this compound acid, which then acts as a selective agonist at the prostaglandin F receptor . This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways that lead to increased uveoscleral outflow . This compound acid also induces changes in gene expression, particularly those genes involved in extracellular matrix remodeling and aqueous humor outflow .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown sustained effects over time. Studies have demonstrated that this compound maintains its intraocular pressure-lowering effects for at least 24 hours after administration . The stability of this compound in solution and its resistance to degradation contribute to its prolonged efficacy . Long-term studies have indicated that this compound continues to be effective in reducing intraocular pressure without significant degradation or loss of activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to effectively reduce intraocular pressure without causing significant adverse effects . Higher doses can lead to toxic effects, including conjunctival hyperemia and ocular discomfort . The threshold for these adverse effects varies among different animal species, but the general trend indicates that this compound is well-tolerated at therapeutic doses .
Metabolic Pathways
This compound undergoes metabolic conversion primarily through hydrolysis by corneal esterases to form this compound acid . This compound acid is further metabolized via fatty acid beta-oxidation and phase II conjugation into 1,2,3,4-tetranor acid . These metabolic pathways ensure the efficient breakdown and elimination of this compound from the body, minimizing systemic exposure and potential side effects .
Transport and Distribution
This compound is transported and distributed within ocular tissues following topical administration. The lipophilic nature of this compound allows it to penetrate the cornea easily and reach the target tissues . Once hydrolyzed to this compound acid, it binds to the prostaglandin F receptor in the ciliary body and trabecular meshwork, facilitating its therapeutic effects . The distribution of this compound acid is primarily localized to ocular tissues, with minimal systemic absorption .
Subcellular Localization
The subcellular localization of this compound and its active metabolite, this compound acid, is primarily within the ciliary muscle and trabecular meshwork . This compound acid exerts its effects by binding to the prostaglandin F receptor on the cell surface, initiating intracellular signaling pathways that lead to increased aqueous humor outflow . The targeting of this compound acid to these specific ocular compartments ensures its efficacy in reducing intraocular pressure .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tafluprost umfasst mehrere Schlüsselschritte, darunter die DIBAL-H-Reduktion, die Wittig-Reaktion und die Veresterung. Der Prozess beginnt mit einer Verbindung, die in einer bestimmten Formel dargestellt wird, und durchläuft diese Reaktionen, um this compound mit einer Reinheit von über 99% zu erhalten . Eine andere Methode beinhaltet die Verwendung von Corolid als Ausgangsmaterial und umfasst Oxidation, Kondensation, Fluorierung, Entschützung, Reduktion, Rekonditionierung, Veresterung und Raffination .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound verwendet großtechnische Herstellungsverfahren, die die Säulenreinigungstechnologie in der Umkehrphasen- und Normalphasenchromatographie einsetzen. Dieses Verfahren gewährleistet eine hohe Reinheit und Stabilität des Endprodukts .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Umsetzung von Zwischenprodukten während der Synthese.
Reduktion: Die DIBAL-H-Reduktion ist ein wichtiger Schritt in der Synthese.
Substitution: Fluorierung und andere Substitutionsreaktionen sind an der Herstellung beteiligt
Häufige Reagenzien und Bedingungen
DIBAL-H: Wird für die Reduktion verwendet.
Wittig-Reagenz: Wird in der Wittig-Reaktion eingesetzt.
Fluorierungsmittel: Zur Einführung von Fluoratomen verwendet
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, zusammen mit seinen Zwischenprodukten und Derivaten wie Tafluprostsäure .
Wissenschaftliche Forschungsanwendungen
This compound wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Augenheilkunde und Pharmakologie, umfassend eingesetzt. Seine Hauptanwendung ist die Behandlung von Glaukom und okulärer Hypertension, wo es eine signifikante Wirksamkeit bei der Senkung des Augeninnendrucks gezeigt hat . Darüber hinaus wird this compound in Studien zur Untersuchung der Regulation von Matrixmetalloproteinasen und Gewebsinhibitoren von Metalloproteinasen eingesetzt, die zu unserem Verständnis des extrazellulären Matrix-Remodelings beitragen .
Wirkmechanismus
This compound ist ein Prodrug, das durch Hornhaut-Esterasen zu seinem aktiven Metaboliten, Tafluprostsäure, hydrolysiert wird. Tafluprostsäure ist ein selektiver Agonist am Prostaglandin-F-Rezeptor, der den Abfluss des Kammerwassers aus den Augen erhöht und so den Augeninnendruck senkt . Der Hauptwirkmechanismus beinhaltet einen erhöhten uveoskleralen Abfluss .
Analyse Chemischer Reaktionen
Types of Reactions
Tafluprost undergoes several types of chemical reactions, including:
Oxidation: Conversion of intermediates during synthesis.
Reduction: DIBAL-H reduction is a key step in the synthesis.
Substitution: Fluorination and other substitution reactions are involved in the preparation
Common Reagents and Conditions
DIBAL-H: Used for reduction.
Wittig Reagent: Employed in the Wittig reaction.
Fluorinating Agents: Used for introducing fluorine atoms
Major Products Formed
The major product formed from these reactions is this compound itself, along with its intermediates and derivatives such as this compound acid .
Vergleich Mit ähnlichen Verbindungen
Tafluprost wird mit anderen Prostaglandin-Analoga wie Latanoprost, Travoprost und Bimatoprost verglichen. Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist this compound aufgrund seiner fluorierten Struktur einzigartig, die eine höhere Affinität zum Prostaglandin-F-Rezeptor bietet . Studien haben gezeigt, dass this compound eine höhere Affinität zum Rezeptor im Vergleich zu Latanoprost und anderen Analoga aufweist .
Liste ähnlicher Verbindungen
- Latanoprost
- Travoprost
- Bimatoprost
- Unoprostone
This compound zeichnet sich durch seine einzigartige chemische Struktur und seine hohe Wirksamkeit bei der Senkung des Augeninnendrucks aus, was es zu einer wertvollen Verbindung bei der Behandlung von Glaukom und okulärer Hypertension macht.
Eigenschaften
Key on ui mechanism of action |
Tafluprost acid is a prostanoid selective FP receptor agonist that is believed to reduce the intraocular pressure (IOP) by increasing the outflow of aqueous humor. Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow. |
---|---|
CAS-Nummer |
209860-87-7 |
Molekularformel |
C25H34F2O5 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
propan-2-yl (Z)-7-[(1R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21?,22+,23-/m1/s1 |
InChI-Schlüssel |
WSNODXPBBALQOF-MMDZIBFSSA-N |
SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Isomerische SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H](C1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Aussehen |
White solid powder |
Siedepunkt |
100°C |
melting_point |
87.5 °C |
Key on ui other cas no. |
209860-87-7 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Insoluble 5.28e-03 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoate AFP-168 tafluprost |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.